REACTION_CXSMILES
|
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
CHClF2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(F)F
|
Name
|
CHClFCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)C(Cl)(F)F
|
Name
|
CCl2FCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
CHClF2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(F)F
|
Name
|
CHClFCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)C(Cl)(F)F
|
Name
|
CCl2FCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClCl.[C:3]([F:7])([F:6])(Cl)Cl.[CH:8]([C:11]([F:14])([F:13])Cl)([F:10])[F:9].[C:15]([C:19]([F:22])([F:21])Cl)([F:18])([F:17])[Cl:16].[C:23]([C:27]([F:30])([F:29])[F:28])([F:26])([F:25])Cl>>[CH2:3]([F:7])[F:6].[CH:8]([CH:11]([F:14])[F:13])([F:10])[F:9].[CH:19]([C:15]([F:18])([F:17])[Cl:16])([F:22])[F:21].[CH:23]([C:27]([F:30])([F:29])[F:28])([F:26])[F:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
CHClF2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(F)F
|
Name
|
CHClFCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)C(Cl)(F)F
|
Name
|
CCl2FCF3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(Cl)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(F)(F)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |